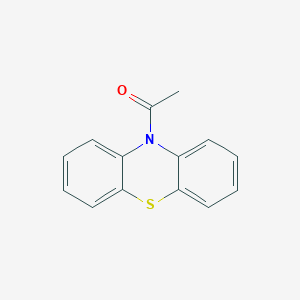

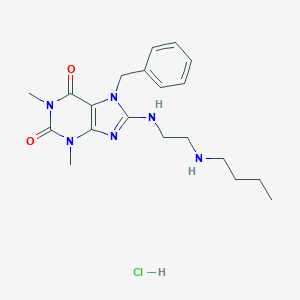

1-(10H-Phenothiazin-10-yl)ethanon

Übersicht

Beschreibung

10-Acetylphenothiazine is a useful research compound. Its molecular formula is C14H11NOS and its molecular weight is 241.31 g/mol. The purity is usually 95%.

The exact mass of the compound 10-Acetylphenothiazine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 26.4 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 14724. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 10-Acetylphenothiazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 10-Acetylphenothiazine including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Kristallographie und Strukturanalyse

Die einzigartige Konformation der Verbindung, die durch eine schmetterlingsförmige Phenothiazineinheit und einen bootförmigen zentralen Ring gekennzeichnet ist, macht sie zu einem interessanten Objekt in der Kristallographie . Forscher untersuchen seine molekulare Struktur, um die sterischen Effekte und elektronischen Eigenschaften zu verstehen, die seine Reaktivität und Wechselwirkungen mit anderen Molekülen beeinflussen. Dieses Wissen ist entscheidend für die Entwicklung von Medikamenten und Materialien mit bestimmten Eigenschaften.

Pharmazeutische Synthese

Phenothiazinderivate, einschließlich 10-Acetylphenothiazin, sind wichtige Zwischenprodukte bei der Synthese verschiedener Therapeutika . Sie dienen als Bausteine für die Herstellung von Medikamenten mit antibakteriellen, antimykotischen, krebshemmenden und antiviralen Eigenschaften. Die Modifikationen in der Phenothiazinstruktur können zu signifikanten Veränderungen in der biologischen Aktivität führen, was für die Medikamentenentwicklung entscheidend ist.

Biologische Aktivität und Pharmakologie

Der Phenothiazinkern ist Bestandteil vieler Medikamente, die in der klinischen Praxis aufgrund ihrer psychotropen Wirkungen eingesetzt werden. Derivate wie 10-Acetylphenothiazin wurden auf ihre potenziellen Rollen bei der Behandlung von psychischen Erkrankungen wie Schizophrenie, bipolarer Störung und Psychose untersucht . Ihre dopaminergen Antagonisteneigenschaften machen sie in der Neurowissenschaftlichen Forschung wertvoll.

Materialwissenschaften

In den Materialwissenschaften werden die elektronischen Eigenschaften von Phenothiazinderivaten in verschiedenen Anwendungen genutzt. Beispielsweise werden sie bei der Entwicklung von organischen Halbleitern und als Sensibilisatoren in Photovoltaikzellen verwendet . Die Fähigkeit der Verbindung, Elektronen zu spenden, macht sie für den Einsatz in elektronischen Geräten und Energieumwandlungstechnologien geeignet.

Analytische Chemie

10-Acetylphenothiazin kann in der analytischen Chemie als Reagenz oder Standard verwendet werden, um andere Substanzen zu quantifizieren oder nachzuweisen . Seine stabile Struktur und seine ausgeprägten spektralen Eigenschaften ermöglichen seinen Einsatz in der Spektroskopie und Chromatographie, was die Identifizierung und Analyse komplexer Gemische unterstützt.

Fluoreszenzmarkierung und -abbildung

Die Fluoreszenzeigenschaften der Verbindung werden in der Bioimaging verwendet . Modifizierte Phenothiazinderivate werden als fluoreszierende Markierungen entwickelt, um biologische Moleküle in lebenden Zellen oder Geweben zu verfolgen. Diese Anwendung ist entscheidend, um zelluläre Prozesse zu verstehen und diagnostische Werkzeuge zu entwickeln.

Wirkmechanismus

Target of Action

The primary targets of phenothiazines are generally central nervous system receptors, such as dopamine, serotonin, and alpha-adrenergic receptors . .

Mode of Action

Phenothiazines typically work by blocking the aforementioned receptors in the brain, thereby altering the balance of neurotransmitters This can lead to a variety of effects, depending on the specific receptors involved and the extent of their blockade

Biochemical Pathways

Phenothiazines can affect multiple biochemical pathways due to their interaction with various neurotransmitter systems. For instance, they can influence the dopaminergic pathways involved in mood regulation and the serotonergic pathways associated with anxiety and depression

Pharmacokinetics

Phenothiazines are generally well-absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in the urine .

Result of Action

Phenothiazines typically result in sedative, anti-psychotic, and anti-emetic effects due to their action on central nervous system receptors .

Action Environment

Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of phenothiazines . .

Eigenschaften

IUPAC Name |

1-phenothiazin-10-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NOS/c1-10(16)15-11-6-2-4-8-13(11)17-14-9-5-3-7-12(14)15/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNVNQWUERFZASD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30167473 | |

| Record name | Methyl phenothiazin-10-yl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30167473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

26.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49645262 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

1628-29-1 | |

| Record name | 1-(10H-Phenothiazin-10-yl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1628-29-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 10-Acetylphenothiazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001628291 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10-Acetylphenothiazine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14724 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl phenothiazin-10-yl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30167473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl phenothiazin-10-yl ketone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.111 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 10-ACETYLPHENOTHIAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P2H6XAV83R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

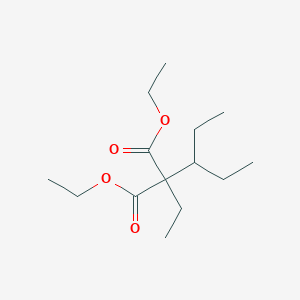

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

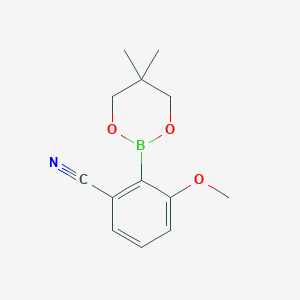

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(Trifluoromethyl)phenyl]ethanol](/img/structure/B155971.png)